2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide
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Overview
Description
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the thiazole and pyridine families. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a thiazole ring fused to a pyridine ring, makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide can be achieved through various methods. One common approach involves the cyclization of substituted (2-pyridylthio)phenylacetic acids. This reaction typically occurs in the presence of acetic anhydride and pyridine, leading to the formation of mesoionic thiazolo[3,2-a]pyridinium-3-olates . Another method involves the use of laser synthesis, which is a solvent-free approach that utilizes a Nd-YAG laser to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or pyridine derivatives.
Scientific Research Applications
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methylamino- and Dimethylaminoquinolines: These compounds share structural similarities with 2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide and exhibit similar chemical properties.
2,4-Disubstituted Thiazoles: These compounds also contain thiazole rings and are known for their multitargeted bioactivity.
Uniqueness
What sets this compound apart is its fused thiazole-pyridine structure, which imparts unique chemical and biological properties
Biological Activity
2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The compound can be synthesized through various cyclocondensation reactions involving thiazolidinones and hydrazones. A notable method involves a high-pressure Q-tube reactor, which promotes efficient synthesis while maintaining high functional group tolerance and atom economy . The detailed synthetic pathway typically includes the following steps:
- Formation of Thiazolidinone : Reacting 3-oxo-2-arylhydrazonopropanals with thiazolidinones under reflux conditions.
- Cyclocondensation : The resulting intermediate undergoes further condensation to yield the desired thiazolo[4,5-b]pyridine derivative.
Anticancer Activity
Research indicates that derivatives of thiazolopyridazine, including this compound, exhibit potent cytotoxicity against various cancer cell lines. In vitro studies have shown:
- MCF-7 (Breast Cancer) : IC50 values for related compounds range from 10.39 to 15.43 μM, indicating significant cytotoxic effects .
- HCT-116 (Colon Cancer) : A derivative showed an IC50 of 6.90 μM, highlighting its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- VEGFR-2 Kinase : Selected derivatives demonstrated strong inhibitory activity with IC50 values as low as 3.5 nM, comparable to established inhibitors like cabozantinib .
- c-Met Kinase : Compounds exhibited dual inhibitory activity against c-Met with IC50 values ranging from 5.8 nM to 18.5 nM, indicating a broad spectrum of action against critical cancer-related pathways .
Case Studies
- Cytotoxicity Assessment : In a study assessing various thiazolopyridazine derivatives, the compound was found to induce apoptosis in cancer cells, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
- Enzyme Interaction Studies : Investigations into the structure-activity relationship (SAR) revealed that electron-withdrawing groups on the phenyl ring significantly enhance inhibitory potency against both VEGFR-2 and c-Met kinases .
The biological activity of this compound can be attributed to its ability to interfere with key signaling pathways in cancer cells:
- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating pro-apoptotic factors.
- Inhibition of Tumor Angiogenesis : By inhibiting VEGFR-2, it disrupts the angiogenic processes necessary for tumor growth and metastasis.
Data Summary
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C15H15N5OS/c1-20(2)15-18-13-12(22-15)10(14(21)19-16)8-11(17-13)9-6-4-3-5-7-9/h3-8H,16H2,1-2H3,(H,19,21) |
InChI Key |
RWMZEBFHCIOBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NN |
Origin of Product |
United States |
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